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Compound of Interest

Compound Name: Basic Red 13

Cat. No.: B1666102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Basic Red 13 (C.I. 48015) is a cationic methine dye characterized by its vibrant red color.[1][2]

Its positive charge allows it to interact with negatively charged surfaces, a key feature in its

application as a biological stain.[3] Cationic dyes are known to accumulate in mitochondria,

driven by the highly negative mitochondrial membrane potential (ΔΨm) of healthy, respiring

cells. This property suggests a strong potential for Basic Red 13 as a fluorescent probe for

assessing mitochondrial function in flow cytometry.

This document provides detailed protocols for the proposed application of Basic Red 13 in the

analysis of mitochondrial membrane potential by flow cytometry. The protocols are based on

established methods for analogous cationic dyes such as Rhodamine 123 and TMRE.

Principle of Application: Mitochondrial Membrane
Potential Assessment
The primary proposed application of Basic Red 13 in flow cytometry is the measurement of

mitochondrial membrane potential (ΔΨm). In healthy cells, the electron transport chain

generates a strong negative charge inside the mitochondria. As a cationic dye, Basic Red 13 is

sequestered and concentrated within these energized mitochondria, leading to a bright

fluorescent signal. A decrease in ΔΨm, an early hallmark of apoptosis and cellular stress,
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results in a reduced accumulation of the dye and consequently, a decrease in fluorescence

intensity. This change can be readily quantified on a per-cell basis using flow cytometry.

Data Presentation
The following tables summarize the key parameters for the proposed use of Basic Red 13 in

flow cytometry, derived from typical conditions for similar red fluorescent cationic dyes.

Table 1: Reagent and Staining Parameters

Parameter Recommended Value Notes

Basic Red 13 Stock Solution 1 mM in DMSO
Store at -20°C, protected from

light.

Working Concentration 50 - 400 nM

Optimal concentration should

be determined empirically for

each cell type.

Incubation Time 15 - 45 minutes

Time may vary depending on

cell type and experimental

conditions.

Incubation Temperature 37°C

Cell Density 1 x 10^6 cells/mL

Positive Control

(Depolarization)
5-10 µM FCCP or CCCP

Incubate for 10-20 minutes

prior to Basic Red 13 staining.

Table 2: Flow Cytometry Settings (Estimated)
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Parameter Recommended Setting Notes

Excitation Laser 561 nm (Yellow-Green)

Based on the red color of the

dye. A 488 nm (Blue) laser

might also be tested for

suboptimal excitation.

Emission Filter
610/20 nm (e.g., PE-Texas

Red channel)

The optimal filter should be

determined by running a

fluorescence emission scan if

possible.

Disclaimer: The spectral properties of Basic Red 13 for fluorescence applications are not

extensively documented. The recommended laser and filter settings are estimations based on

its color and the properties of similar dyes. It is highly recommended that users perform a

spectral analysis on their specific instrument to determine the optimal settings.

Experimental Protocols
Protocol 1: Preparation of Reagents

Basic Red 13 Stock Solution (1 mM):

The molecular weight of Basic Red 13 is 389.36 g/mol .[1]

Dissolve 1 mg of Basic Red 13 powder in 2.57 mL of high-quality, anhydrous DMSO.

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Store at -20°C, protected from light.

FCCP Stock Solution (10 mM):

Prepare a 10 mM stock solution of FCCP (carbonyl cyanide-4-

(trifluoromethoxy)phenylhydrazone) in DMSO.

Store at -20°C.

1X Phosphate-Buffered Saline (PBS):
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Prepare a sterile 1X PBS solution, pH 7.4.

Protocol 2: Staining of Suspension Cells for
Mitochondrial Membrane Potential Analysis

Culture cells to the desired density. Ensure cells are in the logarithmic growth phase.

Induce apoptosis or treat cells with the compound of interest in separate tubes. Include an

untreated control group.

For a positive control for mitochondrial depolarization, add FCCP to a final concentration of

5-10 µM to a separate aliquot of untreated cells and incubate at 37°C for 10-20 minutes.

Harvest the cells by centrifugation at 300 x g for 5 minutes.

Resuspend the cell pellets in pre-warmed (37°C) cell culture medium or PBS at a

concentration of 1 x 10^6 cells/mL.

Prepare the Basic Red 13 working solution by diluting the 1 mM stock solution in the cell

suspension to a final concentration of 50-400 nM. It is crucial to titrate the dye concentration

to find the optimal balance between signal intensity and background fluorescence for your

specific cell type.

Incubate the cells at 37°C for 15-45 minutes, protected from light.

(Optional) Wash the cells once with 1X PBS to remove excess dye. Centrifuge at 300 x g for

5 minutes and resuspend in 1X PBS. This may reduce background fluorescence.

Resuspend the final cell pellet in 0.5 mL of 1X PBS for flow cytometry analysis.

Analyze the samples on a flow cytometer promptly.

Protocol 3: Data Acquisition and Analysis
Set up the flow cytometer with the estimated laser and filter settings (e.g., 561 nm excitation,

610/20 nm emission filter).
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Use the unstained cell sample to set the forward scatter (FSC) and side scatter (SSC)

voltages to visualize the cell population of interest and to set the baseline for fluorescence.

Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000

events) for each sample.

Create a histogram of the fluorescence intensity for the Basic Red 13 signal.

The untreated, healthy cells should exhibit a bright fluorescence peak.

The FCCP-treated positive control cells should show a significant shift to the left (lower

fluorescence intensity), indicating mitochondrial depolarization.

Analyze the fluorescence intensity of your treated samples relative to the untreated control to

determine the effect of your treatment on the mitochondrial membrane potential. A decrease

in fluorescence intensity suggests a loss of ΔΨm.

Visualizations
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Experimental Workflow for Mitochondrial Membrane Potential Analysis

Cell Preparation

Staining Protocol

Flow Cytometry Analysis

1. Culture Cells

2. Apply Experimental Treatment

4. Harvest Cells

3. Prepare FCCP Control

5. Resuspend in Media

6. Add Basic Red 13 (50-400 nM)

7. Incubate at 37°C (15-45 min)

8. (Optional) Wash and Resuspend in PBS

9. Acquire Data on Flow Cytometer

10. Analyze Fluorescence Intensity
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Mitochondrial Membrane Potential in Healthy vs. Apoptotic Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Basic Red 13 for Flow
Cytometry Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666102#applications-of-basic-red-13-in-flow-
cytometry-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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